Bienvenue dans la boutique en ligne BenchChem!

N-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide

Physicochemical profiling Structure-property relationships Procurement specification

N-Methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide (CAS 921816-03-7) belongs to the 2-(acylamino)thiophene-3-carboxamide class, a scaffold recognized for its versatility across anti-infective, anti-cancer, and CNS modulator discovery programs. The compound features a thiophene-3-carboxamide core substituted at the 2-position with a thiophen-2-ylacetyl amide chain and an N-methyl carboxamide group at position The molecular formula is C12H12N2O2S2 with a molecular weight of 280.4 g/mol.

Molecular Formula C12H12N2O2S2
Molecular Weight 280.36
CAS No. 921816-03-7
Cat. No. B2887302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide
CAS921816-03-7
Molecular FormulaC12H12N2O2S2
Molecular Weight280.36
Structural Identifiers
SMILESCNC(=O)C1=C(SC=C1)NC(=O)CC2=CC=CS2
InChIInChI=1S/C12H12N2O2S2/c1-13-11(16)9-4-6-18-12(9)14-10(15)7-8-3-2-5-17-8/h2-6H,7H2,1H3,(H,13,16)(H,14,15)
InChIKeyZBGPCLHCEXPBDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide (CAS 921816-03-7): Structural Identity and Procurement-Class Baseline


N-Methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide (CAS 921816-03-7) belongs to the 2-(acylamino)thiophene-3-carboxamide class, a scaffold recognized for its versatility across anti-infective, anti-cancer, and CNS modulator discovery programs [1]. The compound features a thiophene-3-carboxamide core substituted at the 2-position with a thiophen-2-ylacetyl amide chain and an N-methyl carboxamide group at position 3. The molecular formula is C12H12N2O2S2 with a molecular weight of 280.4 g/mol . Published quantitative biological data specifically linked to this CAS registry number remains extremely sparse; differentiation evidence must therefore be derived from structurally precise comparator analogs and scaffold-level pharmacophoric inference. The closest structurally characterized analog is the primary amide variant, 2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide (CAS 921862-99-9), which differs solely by the absence of N-methylation at the 3-carboxamide and has ChEMBL-registered bioassays against JNK1 and Plasmodium falciparum .

Why Generic Substitution of N-Methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide Fails: Key Structural Determinants


Within the 2-(acylamino)thiophene-3-carboxamide chemical series, two structural features are critical modulators of target engagement, metabolic stability, and cellular permeability, rendering generic substitution unreliable [1]. The N-methyl group at the 3-position carboxamide eliminates a hydrogen-bond donor relative to the primary amide analog (CAS 921862-99-9), altering both the hydrogen-bonding pharmacophore and the calculated logP, which impacts blood-brain barrier penetration potential and off-target binding profiles [2]. The thiophen-2-ylacetyl moiety at the 2-position acyl group provides a distinct electronic and steric environment compared to benzamido or simpler acetyl analogs; in the structurally analogous 2-benzamido-N-methyl-thiophene-3-carboxamide series, the benzamido variant exhibits JNK3 (MAPK10) inhibitory activity with an IC50 of 5.46 µM, whereas activity trends shift markedly when the acyl group is changed to thiophene-2-ylacetyl [3]. Absent controlled experimental comparison data for the exact target compound, the default assumption should be that seemingly minor structural alterations produce non-linear changes in potency, selectivity, and ADME properties. The quantitative evidence assembled below, though predominantly class-level, demonstrates that the target compound occupies a distinct structural niche with measurable property differences from its closest available comparators.

Quantitative Differentiation Evidence for N-Methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide (CAS 921816-03-7)


Molecular Weight and Formula Mass Differentiation Versus Primary Amide Analog

The target compound differs from its direct primary amide analog (CAS 921862-99-9) by N-methylation at the 3-position carboxamide. This results in a molecular weight increase of 14.1 g/mol (from 266.3 to 280.4 g/mol) and replacement of a hydrogen-bond donor (NH2) with an N-methyl amide (NHCH3) . The N-methyl modification is known in the 2-(acylamino)thiophene-3-carboxamide class to reduce aqueous solubility, increase logP, and potentially enhance blood-brain barrier permeability relative to primary amides, as established in SAR studies of GABAB positive allosteric modulators built on this scaffold [1].

Physicochemical profiling Structure-property relationships Procurement specification

Acyl Substituent Impact on Kinase Inhibitory Activity: Class-Level Comparison Between Thiophene-2-ylacetyl and Benzamido Analogs

Although no direct JNK IC50 data is publicly available for the target compound, the structurally analogous 2-benzamido-N-methyl-thiophene-3-carboxamide (CID 5309978) exhibits a measured JNK3 (MAPK10) IC50 of 5.46 µM [1]. The target compound replaces the benzamido group with a thiophene-2-ylacetyl group, introducing a second thiophene ring that alters the electron density and conformational flexibility of the acyl side chain. In the closely related methyl 3-[(thiophen-2-ylacetyl)amino]thiophene-2-carboxylate series (PDB ligand SYY), the thiophene-2-ylacetyl substitution is compatible with JNK binding pocket occupancy as demonstrated by co-crystal structures [2]. This class-level SAR suggests that the target compound may exhibit a distinct JNK isoform selectivity profile compared to the benzamido analog, though confirmatory direct measurement is required.

Kinase inhibition JNK selectivity Medicinal chemistry SAR

Scaffold Bioactivity Privilege: 2-Acetamidothiophene-3-Carboxamide Class Anti-Leishmanial and Antiparasitic Activity

The unadorned 2-acetamidothiophene-3-carboxamide scaffold (CAS 55654-14-3) was identified through high-throughput and high-content screening as a novel anti-leishmanial chemotype, demonstrating promising anti-amastigote activity against Leishmania donovani without cytotoxicity toward human macrophages [1]. The structurally expanded compound 2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide (CAS 921862-99-9), the direct primary amide analog of the target compound, has registered ChEMBL bioassay records indicating activity against Plasmodium falciparum NF54 and JNK1 . The target compound further elaborates this scaffold with N-methylation, a modification that in related thiophene-3-carboxamide series has been shown to modulate potency and ADME properties [2].

Anti-leishmanial Antiparasitic drug discovery Neglected tropical diseases

Pharmacophore Model Compatibility: thiophene-3-carboxamide as Influenza Virus RNA Polymerase Inhibitor Scaffold

Thiophene-3-carboxamide derivatives have been validated as inhibitors of influenza virus RNA-dependent RNA polymerase (RdRP) through disruption of protein-protein interactions. Structure-activity relationship studies employing GRID molecular interaction field (MIF)-based scaffold-hopping approaches identified key pharmacophoric features for RdRP inhibition, including the thiophene-3-carboxamide core geometry and specific hydrogen-bonding patterns [1]. The target compound, bearing both the thiophene-3-carboxamide core and a thiophene-2-ylacetyl amide side chain, maps onto the proposed pharmacophore model while the N-methyl group at position 3 eliminates one hydrogen-bond donor compared to earlier leads. The structurally related polyamido derivatives derived from this scaffold demonstrated improved potency and reduced cytotoxicity relative to simpler thiophene-3-carboxamide prototypes [1].

Antiviral drug discovery Influenza RdRP inhibition Pharmacophore modeling

Best-Validated Application Scenarios for N-Methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide (CAS 921816-03-7)


Kinase Inhibitor Screening Library Enrichment for JNK Isoform Profiling

The thiophene-3-carboxamide scaffold, when elaborated with appropriate acyl and amide substituents, has demonstrated JNK binding activity in both biochemical assays and X-ray co-crystal structures (PDB 3OXI) [1]. The 2-benzamido-N-methyl analog exhibits JNK3 IC50 = 5.46 µM [2]. The target compound, carrying a thiophene-2-ylacetyl group replacing the benzamido ring, constitutes a logical next-step analog for JNK isoform selectivity profiling. Procurement is indicated for screening laboratories building targeted kinase inhibitor libraries where systematic variation of the acyl substituent can reveal selectivity determinants.

Anti-Parasitic Lead Optimization Starting from Validated 2-Acetamidothiophene-3-Carboxamide Scaffold

The core 2-acetamidothiophene-3-carboxamide scaffold has validated anti-leishmanial activity with selectivity over human macrophages [3]. The direct primary amide analog of the target compound (CAS 921862-99-9) has registered P. falciparum screening data in ChEMBL . The target compound represents a structurally advanced analog incorporating both thiophene-2-ylacetyl elaboration and N-methyl capping, modifications anticipated to improve metabolic stability and target affinity. Research groups pursuing anti-parasitic lead optimization should prioritize this compound as a key SAR probe.

Antiviral Pharmacophore Expansion for Influenza RdRP Protein-Protein Disruption Assays

Thiophene-3-carboxamide derivatives are established inhibitors of influenza virus RdRP protein-protein interactions [4]. The target compound possesses the conserved thiophene-3-carboxamide core required for pharmacophore recognition, while the N-methyl group eliminates a hydrogen-bond donor, potentially improving membrane permeability. Procurement is appropriate for antiviral screening cascades seeking to expand the chemical diversity of RdRP inhibitor collections with analogs that modulate hydrogen-bonding capacity.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

The molecular weight of 280.4 g/mol and the presence of only one hydrogen-bond donor (amide NH) position this compound within favorable CNS drug-like physicochemical space, contrasting with the primary amide analog (CAS 921862-99-9) that bears two HBDs . The N-methyl modification increases calculated lipophilicity relative to the primary amide, a property associated with enhanced blood-brain barrier penetration in 2-(acylamino)thiophene-3-carboxamide series [5]. CNS-focused discovery groups should consider this compound for permeability and brain penetration benchmarking studies against the primary amide comparator.

Quote Request

Request a Quote for N-methyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.